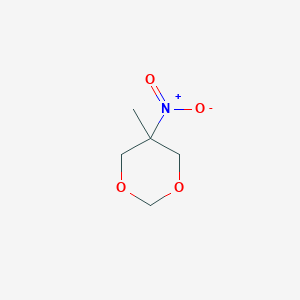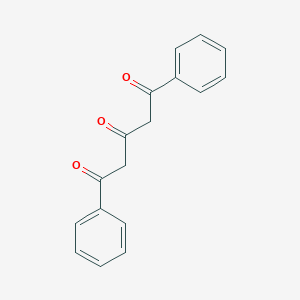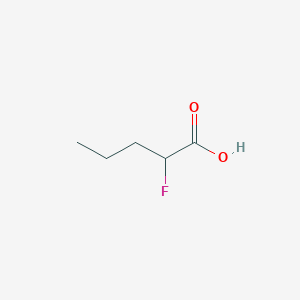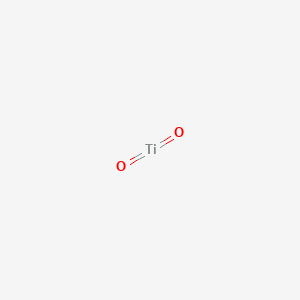
Titanium dioxide
描述
二氧化钛,也称为钛(IV)氧化物,是一种无机化合物,化学式为TiO₂。它是一种白色无味的固体,不溶于水。二氧化钛在自然界中以几种矿物形式存在,包括金红石、锐钛矿和板钛矿。 它广泛用作颜料,因为它的亮度和高折射率,使其成为涂料、涂层、塑料、纸张和化妆品等产品的必需成分 .
作用机制
二氧化钛的作用机制主要涉及其光催化特性 。当暴露于紫外光下时,二氧化钛会产生电子-空穴对,这些电子-空穴对可以与水和氧气相互作用,产生活性氧物种,如羟基自由基和超氧阴离子。这些活性物种可以降解有机污染物,杀死细菌并引发各种化学反应。
分子靶点和通路:
活性氧物种的产生: 主要途径涉及活性氧物种的产生,这些活性氧物种可以氧化有机化合物和微生物细胞。
电子-空穴对的形成: 吸收紫外光会导致电子从价带激发到导带,从而产生电子-空穴对,驱动光催化反应。
生化分析
Biochemical Properties
Titanium dioxide nanoparticles have been extensively applied in reservoirs to improve hydrocarbons recovery . An experimental investigation of nanofluids prepared with this compound nanoparticles with polyacrylamide at low salinity was conducted to study the value addition they bring to Enhanced Oil Recovery Process .
Cellular Effects
This compound nanoparticles can trigger biochemical and proteome modifications in wheat plants under the biotic stress caused by Puccinia striiformis . The nanoparticles were found to be smaller than 100 nm and exhibited O-H, N-H, C-C, and Ti-O stretching .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, in the presence of Puccinia striiformis, this compound nanoparticles can elicit changes in the biochemical and proteome profiles of wheat plants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, in a study on enhanced oil recovery, sedimentation was observed in all solutions, which mark sufficient time for sedimentation that was observed 72 h .
Metabolic Pathways
This compound can be involved in various metabolic pathways. In the context of enhanced oil recovery, this compound nanoparticles interact with polyacrylamide in a low salinity environment .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can vary depending on the specific context. For instance, in the presence of Puccinia striiformis, this compound nanoparticles can cause changes in the biochemical and proteome profiles of wheat plants .
Subcellular Localization
The subcellular localization of this compound can also vary depending on the context. For example, in wheat plants under biotic stress, this compound nanoparticles can cause changes in the proteome profile .
准备方法
合成路线和反应条件: 二氧化钛可以通过多种方法合成,包括溶胶-凝胶法、化学气相沉积法和水热法 .
溶胶-凝胶法: 该方法涉及钛醇盐的水解和缩聚,从而形成凝胶,然后干燥和煅烧以生产二氧化钛。
化学气相沉积法: 在此过程中,四氯化钛与氧气在高温下反应生成二氧化钛。
水热法: 该方法涉及在高温高压下,将钛前驱体在水溶液中反应生成二氧化钛纳米粒子。
工业生产方法: 工业上生产二氧化钛的两种主要方法是硫酸盐法和氯化法 .
硫酸盐法: 将钛含量丰富的矿石如钛铁矿用硫酸处理,生成硫酸钛,然后水解、过滤和煅烧生成二氧化钛。
氯化法: 将钛含量丰富的矿石与氯气反应生成四氯化钛。然后在高温下将四氯化钛氧化生成二氧化钛。
化学反应分析
氧化: 二氧化钛可以作为氧化剂,在紫外光照射下促进有机化合物的氧化。
还原: 在特定条件下,它可以被还原成较低价态的钛,如氧化钛(III)。
光催化反应: 二氧化钛是一种众所周知的光催化剂,当暴露于紫外光下时,可以产生活性氧物种,从而导致有机污染物的降解。
常用试剂和条件:
氧化反应: 通常涉及紫外光和氧气。
还原反应: 通常需要还原剂,如氢气或一氧化碳。
光催化反应: 需要紫外光和有机污染物或污染物的存在。
主要生成物:
氧化: 来自有机化合物降解的二氧化碳和水。
还原: 较低价态的钛。
光催化反应: 降解的有机污染物和活性氧物种。
科学研究应用
化学: 用作光催化剂,降解污染物,合成各种有机化合物。
生物学: 研究其抗菌性能和在灭菌过程中的潜在应用。
医学: 由于其生物相容性,研究其在药物递送系统和医疗植入物中的潜在应用。
工业: 广泛用于生产涂料、涂层、塑料、纸张和化妆品。它也用于开发光伏电池和传感器。
相似化合物的比较
二氧化钛通常与其他金属氧化物进行比较,如氧化锌、氧化锆和氧化铪 .
氧化锌: 与二氧化钛类似,氧化锌用作颜料和防晒霜。氧化锌的折射率较低,光催化性能也不同。
氧化锆: 用于陶瓷和耐火材料。与二氧化钛相比,它具有更高的热稳定性,但光催化活性不同。
氧化铪: 在结构上类似于氧化锆,它用于高温应用和微电子器件中的绝缘体。
二氧化钛的独特性:
高折射率: 在颜料中提供优异的亮度和不透明度。
光催化活性: 在紫外光照射下有效降解有机污染物和杀死细菌。
生物相容性: 适合用于医疗植入物和药物递送系统。
二氧化钛独特的性能组合使其成为各种科学和工业应用中的一种用途广泛的化合物。
属性
IUPAC Name |
dioxotitanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEVSGVZZGPLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ti]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O2Ti, TiO2 | |
| Record name | TITANIUM DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TITANIUM DIOXIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | TITANIUM DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | titanium dioxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Titanium_dioxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.866 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Titanium dioxide is an odorless white powder. Tasteless. pH 7.5. Occurs in three crystalline forms. (NTP, 1992), Dry Powder; Liquid, Other Solid; Other Solid, White to slightly coloured powder, White, odorless powder; Found naturally in the minerals rutile, anatase (or octahedrite), brookite, ilemnite (FeTiO3), and perovskite (CaTiO3). [Merck Index], COLOURLESS-TO-WHITE CRYSTALLINE POWDER., White, odorless powder. | |
| Record name | TITANIUM DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Rutile (TiO2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | TITANIUM DIOXIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Titanium dioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/433 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TITANIUM DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TITANIUM DIOXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/246 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Titanium dioxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
4532 to 5432 °F at 760 mmHg (NTP, 1992), 2500-3000 °C, 4532-5432 °F | |
| Record name | TITANIUM DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TITANIUM DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TITANIUM DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TITANIUM DIOXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/246 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Titanium dioxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water and organic solvents. Dissolves slowly in hydrofluoric acid and in hot concentrated sulphuric acid., Insoluble in water, Soluble in hot concentrated sulfuric acid; in hydrofluoric acid; insoluble in hydrochloric acid, nitric acid or diluted sulfuric acid, INSOL IN ORG SOLVENTS, SOLUBLE IN ALKALI, Solubility in water: none, Insoluble | |
| Record name | TITANIUM DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TITANIUM DIOXIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | TITANIUM DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TITANIUM DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Titanium dioxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
3.9 to 4.2 (NTP, 1992), 4.23, White, orthorhombic crystals; density: 4.17 g/cu cm /Titanium(IV)oxide (Brookite)/, 3.9-4.3 g/cm³, 4.26 | |
| Record name | TITANIUM DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TITANIUM DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TITANIUM DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TITANIUM DIOXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/246 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Titanium dioxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg at 68 °F Essentially (NTP, 1992), 0 mmHg (approx) | |
| Record name | TITANIUM DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TITANIUM DIOXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/246 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Titanium dioxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/ | |
| Record name | Titanium dioxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09536 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TITANIUM DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, tetragonal crystals, White powder in two crystalline forms, anatase and rutile, AMORPHOUS, INFUSIBLE POWDER, White powder | |
CAS No. |
13463-67-7, 864179-42-0, 200075-84-9, 1317-80-2, 1317-70-0, 1317-70-7 | |
| Record name | TITANIUM DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Titanium oxide (Ti2O4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864179-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium oxide (Ti4O8) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200075-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rutile (TiO2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titania | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13463-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anatase (TiO2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anatase (TiO2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rutile (TiO2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium dioxide [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium dioxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09536 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TITANIUM DIOXIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rutile (TiO2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rutile (TiO2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Titanium dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TITANIUM DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TITANIUM DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TITANIUM DIOXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/246 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
3380 °F (decomposes) (NTP, 1992), 1855 °C, 3326-3362 °F | |
| Record name | TITANIUM DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TITANIUM DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TITANIUM DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TITANIUM DIOXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/246 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Titanium dioxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Q1: What is the molecular formula and weight of titanium dioxide?
A1: The molecular formula of this compound is TiO2. Its molecular weight is 79.866 g/mol.
Q2: How does the crystalline structure of this compound influence its properties and applications?
A2: this compound exists in different crystalline phases, primarily anatase and rutile. Anatase, with its smaller particle size and higher surface area, exhibits superior photocatalytic activity, making it suitable for applications like water purification and air cleaning. [, , ] Rutile, known for its higher refractive index and UV-light absorbing capacity, finds use in pigments, sunscreens, and energy storage. [, , ]
Q3: Can the anatase phase of this compound transform into the rutile phase at high temperatures?
A3: Yes, the anatase phase of this compound can transform into the rutile phase at elevated temperatures. Studies have shown that this transformation typically occurs between 600°C and 1000°C. [, ] The presence of silica can inhibit this phase transformation, preserving the anatase phase even at higher temperatures. []
Q4: How does thermal modification affect the properties of this compound nanoparticles?
A4: Thermal modification can induce a phase transformation from anatase to rutile in this compound nanoparticles, leading to alterations in surface charge and protein adsorption characteristics. This impacts the material's hemocompatibility and interaction with biological systems. []
Q5: What are the primary catalytic properties of this compound, and how are they utilized?
A5: this compound is a well-known photocatalyst, meaning it can accelerate chemical reactions when exposed to light. This property stems from its ability to generate reactive oxygen species (ROS) upon UV irradiation. [, ] These ROS can degrade organic pollutants, making TiO2 valuable in wastewater treatment [, ] and air purification. [, ]
Q6: Can this compound be used to degrade specific pollutants?
A6: Yes, this compound has been successfully employed in the degradation of various organic pollutants. Studies demonstrate its efficacy in degrading sodium dodecyl benzenesulfonate, a common surfactant, [] as well as methylene blue, a model dye pollutant. []
Q7: How does doping modify the photocatalytic activity of this compound?
A7: Doping this compound with elements like nitrogen, magnesium, silver, or chlorine can enhance its photocatalytic activity by altering its electronic structure and band gap. [, , , , ] This modification allows for greater utilization of visible light, making the doped TiO2 more efficient for practical applications. [, ]
Q8: Can this compound be combined with other materials to enhance its catalytic properties?
A8: Yes, researchers have explored combining this compound with other materials to further enhance its catalytic performance. Examples include: * Polyaniline: This conductive polymer can act as a sensitizer for TiO2, improving light absorption and providing a larger surface area for reactions. [] * Silver Nanoparticles: Incorporating silver nanoparticles onto TiO2 can enhance its antibacterial properties, making it suitable for applications like antibacterial coatings on medical implants. []
Q9: Are there specific methods to fabricate this compound nanostructures with enhanced catalytic activity?
A9: Yes, controlling the morphology and exposed facets of this compound nanostructures can significantly impact their catalytic performance. For example, synthesizing TiO2 with a high proportion of {110} surface exposure has been shown to enhance the photocatalytic degradation of organic dyes like Rhodamine B. []
Q10: What is the role of a support material in this compound photocatalysis?
A10: Utilizing a support material for this compound in photocatalytic applications offers several benefits: * Increased surface area: Supports like silica gel or red ceramic provide a larger surface area for TiO2 deposition, enhancing the contact between the catalyst and pollutants. [, ] * Improved stability: Anchoring TiO2 onto a support can prevent aggregation and improve its stability, leading to a longer lifespan for the catalyst. [, ] * Facilitate recovery and reuse: Supported TiO2 catalysts are easier to recover and reuse, reducing the overall cost of treatment processes. []
Q11: What are the known toxicological concerns associated with this compound nanoparticles?
A11: While generally considered safe in bulk form, nano-sized TiO2 raises toxicological concerns. Studies suggest potential for: * Respiratory toxicity: Inhaled nanoparticles may accumulate in the lungs, causing inflammation and fibrosis. [] * Cellular damage: TiO2 nanoparticles can penetrate cells, potentially causing DNA damage and disrupting cell function. [, ] * Gastrointestinal effects: Ingestion of TiO2 nanoparticles, particularly in conjunction with calcium, may contribute to inflammation in the gut, potentially exacerbating conditions like Crohn's disease. [, ] * Potential impact on gingival tissue: this compound nanoparticles, potentially scattered after dental implant placement, may influence gene expression in gingival tissue, leading to increased expression of interleukin-13α2 receptor and potentially affecting bone resorption. []
Q12: What research has been conducted on the interaction of this compound nanoparticles with biological systems?
A12: Researchers are actively investigating the interaction of TiO2 nanoparticles with biological systems to understand potential health impacts. Studies focus on: * Protein adsorption: TiO2 nanoparticles can adsorb proteins like fibrinogen from biological fluids, potentially affecting blood coagulation and immune responses. [] * Cellular uptake: Research explores how particle size, surface charge, and modifications influence the uptake of TiO2 nanoparticles by different cell types. [] * Inflammatory responses: Studies examine the potential of TiO2 nanoparticles to trigger inflammatory responses in various tissues, including the lungs, gut, and skin. [, , ]
Q13: Are there strategies to mitigate the potential toxicity of this compound nanoparticles?
A13: Research is ongoing to develop strategies for mitigating the potential risks associated with TiO2 nanoparticles. These strategies include: * Surface modifications: Coating TiO2 nanoparticles with biocompatible materials like silica or polymers can alter their surface properties and reduce their reactivity with biological systems. [, ] * Controlling particle size and shape: Synthesizing TiO2 nanoparticles with specific sizes and shapes can influence their biodistribution and interaction with cells, potentially reducing toxicity. [] * Developing safe-by-design approaches: Incorporating toxicological considerations into the design and development of TiO2 nanomaterials can help minimize potential risks. []
Q14: How does this compound interact with the environment, and what are the potential concerns?
A14: this compound, although chemically stable, can enter the environment during production, use, and disposal. Concerns include: * Ecotoxicity: TiO2 nanoparticles can accumulate in aquatic ecosystems, potentially impacting organisms like algae and fish. [] * Persistence: TiO2 is highly persistent in the environment, meaning it does not readily degrade, leading to potential long-term effects. [] * Transport and fate: Understanding how TiO2 nanoparticles are transported and transformed in the environment is crucial for assessing their potential risks. []
Q15: What measures can be taken to minimize the environmental impact of this compound?
A15: Several strategies can help minimize the environmental impact of TiO2: * Sustainable production practices: Implementing cleaner production technologies and reducing waste generation during TiO2 manufacturing can significantly decrease its environmental footprint. [] * Recycling and recovery: Developing efficient methods for recovering and recycling TiO2 from various applications can contribute to a circular economy and reduce waste. [] * Developing safer alternatives: Researching and promoting the use of alternative materials with lower environmental impact can reduce reliance on TiO2. []
Q16: What are some other applications of this compound beyond catalysis and pigments?
A16: this compound's unique properties lend it to a wide range of applications, including: * Sunscreens: Its ability to absorb UV radiation makes it a key ingredient in sunscreens, protecting skin from harmful UV rays. [] * Cosmetics: TiO2 is used as a pigment and opacifier in various cosmetics and personal care products. [] * Food additives: TiO2 is used as a whitening and brightening agent in some food products. [] * Self-cleaning surfaces: TiO2 coatings can create self-cleaning surfaces by breaking down organic dirt and pollutants when exposed to light. [] * Dye-sensitized solar cells: TiO2 is a key component in dye-sensitized solar cells, acting as a photoanode that absorbs sunlight and generates electricity. [, ]
Q17: How are computational chemistry and modeling used in this compound research?
A17: Computational chemistry plays a vital role in: * Understanding structure-property relationships: Simulations can predict how different dopants or modifications affect TiO2's electronic structure and catalytic activity. [] * Designing novel TiO2-based materials: Computational models guide the development of new TiO2 materials with tailored properties for specific applications. [] * Investigating reaction mechanisms: Simulations can elucidate the mechanisms of photocatalytic reactions on TiO2 surfaces, providing insights for improving catalyst efficiency. []
Q18: What are the future research directions for this compound?
A18: Future research on TiO2 focuses on: * Developing sustainable and environmentally friendly synthesis methods. [] * Enhancing its photocatalytic activity under visible light for more efficient solar energy conversion. [, ] * Exploring its potential in emerging fields like energy storage, sensing, and biomedical applications. [] * Addressing toxicological concerns and developing safe-by-design approaches for nanomaterials. []
Q19: How does the concentration of this compound in a coating affect its ability to remove microorganisms from the air?
A19: Research indicates that increasing the concentration of TiO2 in a coating enhances its microorganism removal efficiency. For example, a coating containing 5% Degussa P25 TiO2 mixed with 3% polyethylene glycol (PEG) showed the highest Escherichia coli removal rate (84%) compared to lower TiO2 concentrations or binder-only coatings. []
Q20: Can this compound be incorporated into liposomes, and what are the potential applications of such a system?
A20: Yes, TiO2 nanoparticles can be successfully incorporated into liposomes, forming micro/nanocapsules. [] This technology holds potential for targeted drug delivery and other biomedical applications where controlled release of TiO2 or other encapsulated agents is desired. []
Q21: How does the presence of free formaldehyde affect the properties of nano-titanium dioxide resin?
A21: The presence of free formaldehyde can influence the degradation behavior of nano-TiO2 resin. Studies demonstrate that increasing the loading of nano-TiO2 in the resin enhances the degradation rate of formaldehyde. []
Q22: Can you elaborate on the hierarchical antibacterial effect observed in silver nanoparticle-incorporated polydopamine-modified this compound nanotube coatings?
A22: This hierarchical effect arises from the synergistic action of multiple antibacterial agents within the coating. The this compound nanotubes provide a high surface area for bacterial interaction, while the polydopamine layer enhances silver nanoparticle attachment and offers intrinsic antibacterial properties. [] The released silver nanoparticles further contribute to the sustained antibacterial activity of the coating. []
Q23: How can analytical methods be validated for the accurate determination of this compound in foodstuffs?
A23: Analytical methods for quantifying TiO2 in food require rigorous validation to ensure accurate and reliable results. This involves assessing parameters like accuracy, precision, specificity, linearity, and robustness of the chosen method, such as spectrophotometry. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


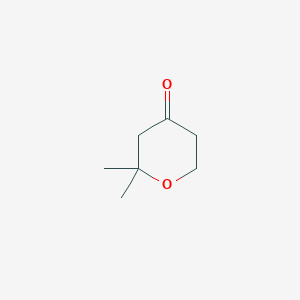
![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)
![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)

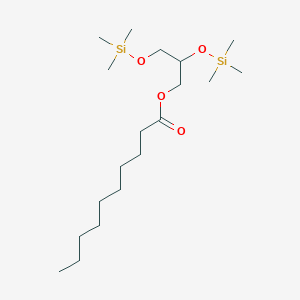
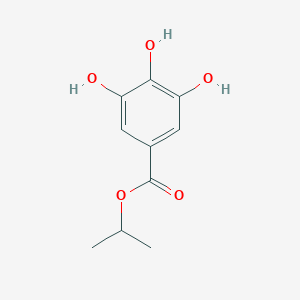


![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)


